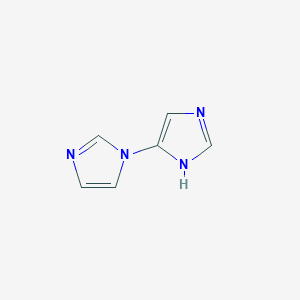

1,4-Bi-1h-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79637-82-4 |

|---|---|

Molecular Formula |

C6H6N4 |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

1-(1H-imidazol-5-yl)imidazole |

InChI |

InChI=1S/C6H6N4/c1-2-10(5-7-1)6-3-8-4-9-6/h1-5H,(H,8,9) |

InChI Key |

DIEJWUNVACYJEZ-UHFFFAOYSA-N |

SMILES |

C1=CN(C=N1)C2=CN=CN2 |

Canonical SMILES |

C1=CN(C=N1)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,4 Bi 1h Imidazole and Derivatives

Direct Synthesis Approaches to Bi-Imidazole Core Formation

The direct formation of the bi-imidazole linkage, particularly with a 1,4-substitution pattern, presents unique challenges in controlling regioselectivity. Various methods have been developed to address this, ranging from classical condensation reactions to modern catalytic systems.

Cyclocondensation and Multicomponent Reaction Strategies

Cyclocondensation reactions are a cornerstone of imidazole (B134444) synthesis, and this principle extends to the formation of bi-imidazole structures. youtube.com These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. ajrconline.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical approach to complex molecules like substituted imidazoles. rsc.orgresearchgate.net

For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield 1,2,4,5-tetrasubstituted imidazoles. nih.govresearchgate.net The use of catalysts such as HBF4–SiO2 has been shown to be effective for both three-component and four-component reactions leading to trisubstituted and tetrasubstituted imidazoles, respectively. researchgate.net Similarly, a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent has been utilized as a recyclable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free sonication. nih.gov

A notable example involves the reaction of 5-amino-α-imino-1H-imidazole-4-acetonitriles with isocyanates. nih.gov This process leads to the formation of 5'-amino-5-imino-4,4'-bi-1H-imidazol-2-ones through an intramolecular cyclization, which can be significantly accelerated by a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

| Reactants | Product | Catalyst/Conditions | Yield | Reference |

| Benzil, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Zinc Sulfamate, Ethanol, 110°C | High | ajrconline.org |

| 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | LADES@MNP, Solvent-free sonication | 64-93% | nih.gov |

| 5-amino-α-imino-1H-imidazole-4-acetonitrile, Benzyl (B1604629) isocyanate | 4,4'-bi-1H-imidazol-2-one derivative | DBU (catalytic) | 99% purity | nih.gov |

| Glyoxal (B1671930), Ammonium Acetate | 2,2′-bi-1H-imidazole | Water, 40°C | 53.2% | google.com |

Interactive Data Table: This table summarizes various multicomponent and cyclocondensation reactions for the synthesis of imidazole and bi-imidazole derivatives.

Dimerization Reactions for 1,4-Bi-1H-Imidazole Scaffolds

The direct dimerization of imidazole rings to form a this compound scaffold is a challenging but potentially powerful strategy. One theoretical approach involves the halogenation of an imidazole ring followed by a coupling reaction. While this method is scalable in theory, its practical application for dimerization is not yet well-established.

Photochromic bridged imidazole dimers have been synthesized, where two imidazole rings are connected. neocities.orgrsc.org For instance, a naphthalene-bridged imidazole dimer was synthesized, resulting in a 1,4'-isomer where the two imidazole rings are linked between the N1 and C4' positions. neocities.org The synthesis involved Suzuki-coupling reactions and subsequent imidazole condensation. neocities.org The oxidation of the corresponding substituted 2,4,5-triphenylimidazole (B1675074) can lead to the formation of a biimidazole, which is stable in the dark. google.com

Regioselective Synthesis Techniques for 1,4-Substitution Patterns

Achieving a specific 1,4-substitution pattern on the bi-imidazole core requires precise control over the reaction regioselectivity. A significant challenge in the synthesis of 1,4-disubstituted imidazoles is overcoming the poor regioselectivity that often plagues alkylation or arylation of an unsubstituted 4-carboxy-imidazole.

One effective method for the regioselective synthesis of 1,4-disubstituted imidazoles involves a sequence starting with a glycine (B1666218) derivative. rsc.org This protocol proceeds through a double aminomethylenation to form a 2-azabuta-1,3-diene, followed by the addition of an amine nucleophile which results in a transamination/cyclization to yield the desired 1,4-disubstituted imidazole with complete regioselectivity. rsc.org This method is notable for its tolerance to a diverse range of N-substituents, regardless of their steric and electronic properties. rsc.org

Another strategy for regioselective synthesis involves the N-alkylation of 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. researchgate.net This intermediate allows for divergent synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles based on the reaction conditions. researchgate.net

Precursor Synthesis and Post-Synthetic Derivatization Strategies

An alternative to direct bi-imidazole formation is the synthesis of functionalized imidazole precursors followed by their coupling, or the modification of a pre-formed this compound scaffold.

Functionalization of Imidazole Ring Precursors

The functionalization of imidazole precursors is a versatile approach to introduce desired substituents before the dimerization step. rsc.org Common reactions on the imidazole ring include oxidation to form N-oxides, reduction to imidazolines, and electrophilic substitution.

Imidazole N-oxides, in particular, have emerged as valuable precursors for synthesizing imidazole derivatives through various methods like cycloaddition and metal-free coupling reactions. beilstein-journals.org For example, a metal-free C–H/C–H coupling reaction between 2H-imidazole 1-oxides and polyphenols has been reported. beilstein-journals.org Furthermore, a C–H/C–Li coupling reaction between 2H-imidazole 1-oxides and pentafluorophenyllithium proceeds via nucleophilic substitution of a hydrogen atom at the C-5 position. beilstein-journals.org

Halogenation of the imidazole ring is another key functionalization strategy. A method for synthesizing 4-halo-1H-imidazoles involves the reaction of imidazole with elemental halogens under alkaline conditions, achieving yields of 86–90% for 4-iodo-1H-imidazole. These halogenated imidazoles can then be used in cross-coupling reactions to introduce various substituents. researchgate.net

| Precursor | Reaction Type | Reagents | Product | Reference |

| Imidazole | Halogenation | Elemental Halogen, KOH | 4-Halo-1H-imidazole | |

| 2H-imidazole 1-oxide | C-H/C-H Coupling | Polyphenols (metal-free) | C-5 Substituted Imidazole N-oxide | beilstein-journals.org |

| 2H-imidazole 1-oxide | C-H/C-Li Coupling | Pentafluorophenyllithium (metal-free) | C-5 Substituted Imidazole N-oxide | beilstein-journals.org |

| Amido-nitriles | Cyclization | Mild conditions | Disubstituted Imidazoles | rsc.org |

Interactive Data Table: This table outlines key functionalization reactions of imidazole precursors.

Chemical Modification of this compound Scaffolds

Once the this compound core is formed, it can be further modified to introduce or alter functional groups. This post-synthetic modification allows for the fine-tuning of the molecule's properties. A notable example is the nitration of 2,2'-bi-imidazole (a positional isomer of this compound) to produce 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI). bibliotekanauki.plresearchgate.net Various nitrating agents have been explored for this transformation, including mixtures of nitric acid with acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide. bibliotekanauki.pl

Alkylation is another common modification. Microwave irradiation has been shown to significantly accelerate the alkylation of imidazole derivatives. For instance, the reaction of 2,4,5-triphenyl-1H-imidazole with 2-chloroethyl morpholine (B109124) under microwave conditions resulted in an 80% yield in just 4.5-5.0 minutes, compared to 55% with conventional heating. This technique could be adapted for the derivatization of bi-imidazole scaffolds.

Mechanistic Investigations of this compound Synthetic Transformations

Understanding the underlying mechanisms of biimidazole synthesis is crucial for controlling reaction outcomes, improving yields, and designing novel analogues. Research has focused on identifying the step-by-step pathways, characterizing fleeting intermediates, and clarifying the role of catalysts in these transformations.

Elucidation of Reaction Pathways and Transient Intermediates

The formation of the biimidazole core often involves complex multi-step sequences. The elucidation of these pathways and the identification of transient intermediates are key to mechanistic understanding.

One plausible mechanism for the formation of substituted imidazoles involves the copper(I)-catalyzed reaction of diazocarbonyl compounds and isocyanides. mdpi.com A proposed pathway begins with the formation of a copper isocyanide complex, which enhances the acidity of the α-hydrogen atom. This complex then undergoes a nucleophilic attack on the terminal nitrogen of the diazocarbonyl compound, leading to a series of intermediates. mdpi.com The transformation proceeds through a bicyclic intermediate, which then undergoes ring-opening, elimination of hydrogen cyanide (HCN), and protonation to form an imidazoline. This can then be further transformed into the biimidazole product. mdpi.com

Another investigated pathway involves an unusual copper- and iodine-catalyzed C–C bond cleavage of chalcones and benzylamines to form 1,2,4-trisubstituted imidazoles. acs.org The mechanism of this transformation was hypothesized through high-resolution mass spectrometry (HRMS) analysis and control experiments, highlighting the complexity of reaction pathways in imidazole synthesis. acs.org

In the synthesis of functionalized 1H-imidazoles from 5-amino-1,2,3-triazoles, a proposed mechanism involves the initial hydrolysis of a triazoloacetal to an aldehyde intermediate. mdpi.com This aldehyde undergoes intramolecular cyclization to form an imidazotriazole, which exists in equilibrium with a tautomeric diazo compound. Subsequent nitrogen elimination and carbene insertion lead to the final substituted imidazole product. mdpi.com The isolation of intermediate products in related cyclization reactions has been crucial for confirming these proposed pathways and understanding the influence of different reaction conditions. nih.gov

The conceptual framework for designing these syntheses often relies on retrosynthetic analysis, where a target molecule is deconstructed into simpler precursors. numberanalytics.com This process is guided by a deep understanding of reaction mechanisms and the reactivity of various functional groups, allowing chemists to predict viable disconnections and corresponding synthetic operations. numberanalytics.com

Role of Catalysis in this compound Synthesis

Catalysis is fundamental to the efficient synthesis of biimidazoles, offering pathways with lower activation energies and enhanced selectivity. Both homogeneous and heterogeneous catalytic systems have been extensively developed.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides excellent interaction between the catalyst and substrates. hrmrajgurunagar.ac.in Transition metals, particularly copper and iron, play a significant role.

Copper(I) iodide (CuI) has been used to catalyze the synthesis of biimidazoles from diazocarbonyls and isocyanides. mdpi.com Similarly, copper(II) triflate (Cu(OTf)₂) and iodine (I₂) have been employed in transformations involving C-C bond cleavage. acs.org

More advanced applications include asymmetric catalysis to produce chiral biimidazoles. Novel axially chiral 2,2′-biimidazole ligands have been synthesized and used in copper- or iron-catalyzed asymmetric N-H insertion reactions, achieving high enantioselectivity (up to 96% ee). dicp.ac.cnnih.gov These reactions demonstrate the power of tailored ligands to control the stereochemical outcome of a reaction. The process can involve dual catalytic cycles, for instance, using a Co(III)-Salen catalyst for hydrogen atom transfer (HAT) and a chiral bisoxazoline-Cu(OTf)₂ complex for enantioselective bond formation. frontiersin.org

The "borrowing hydrogen" concept represents another sophisticated homogeneous catalytic strategy, where an alcohol is temporarily dehydrogenated by a transition-metal complex to form a reactive carbonyl intermediate. acs.org This has been applied in the α-alkylation of amides using cobalt complexes, showcasing an atom-economical approach. acs.org

| Catalyst System | Reactants | Product Type | Key Feature |

| CuI | Diazocarbonyls, Isocyanides | Biimidazoles | Formation of key copper isocyanide intermediate mdpi.com |

| Cu(OTf)₂ / I₂ | Chalcones, Benzylamines | Trisubstituted Imidazoles | Involves unusual C-C bond cleavage acs.org |

| Chiral Biimidazole-Cu/Fe | Carbazoles, α-Aryl-α-diazoacetates | Chiral N-H Insertion Products | High enantioselectivity (up to 96% ee) dicp.ac.cnnih.gov |

| Co(III)-Salen / Chiral-Cu(OTf)₂ | Alkenes, TMSCN | Chiral Cyanated Products | Dual catalytic cycles for asymmetric hydrocyanation frontiersin.org |

| Homogeneous Cobalt Complex | Esters/Amides, Alcohols | α-Alkylated Products | "Borrowing Hydrogen" methodology acs.org |

This table provides a summary of selected homogeneous catalytic systems used in the synthesis of imidazole derivatives.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, particularly in terms of catalyst recovery, reusability, and simplification of product purification. mdpi.comacs.org

A notable advancement is the development of a magnetically recoverable nanocatalyst. rsc.orgresearchgate.net This catalyst consists of a biimidazole Cu(I) complex supported on Fe₃O₄ nanoparticles, allowing it to be easily separated from the reaction mixture using an external magnetic field and reused multiple times without significant loss of activity. rsc.orgresearchgate.net

Metal-Organic Frameworks (MOFs) have also emerged as highly efficient heterogeneous catalysts. For example, MIL-101(Cr), a chromium-based MOF, catalyzes the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions with high yields and short reaction times. mdpi.com The catalyst can be recovered and reused for at least five cycles with only a slight decrease in efficiency. mdpi.com

Other examples include coordination polymers, such as a hexamolybdate-based copper-2,2'-biimidazole material, which functions as a reusable heterogeneous acid catalyst. nih.gov Palladium supported on various materials has also been used for dehydrogenative condensation reactions to form related heterocycles. acs.org

| Catalyst | Synthesis Type | Key Advantages | Reusability |

| Fe₃O₄-supported biimidazole Cu(I) | Imidazo[1,2-a]pyridines | Magnetically recoverable, aqueous medium rsc.orgresearchgate.net | At least 10 times rsc.orgresearchgate.net |

| MIL-101(Cr) MOF | 2,4,5-Trisubstituted Imidazoles | Solvent-free, high yield, short reaction time mdpi.com | At least 5 times mdpi.com |

| Cu-Mo₆O₂₀ Coordination Polymer | Carbonyl-group protection | Reusable acid catalyst nih.gov | Demonstrated reusability nih.gov |

| Pd on Carbon | Imidazolones | Heterogeneous dehydrogenative condensation acs.org | Investigated for multiple cycles acs.org |

This table highlights various heterogeneous catalysts employed in imidazole synthesis and their key features.

Homogeneous Catalysis

Methodological Advancements in this compound Synthesis

Recent progress in synthetic methodologies has been heavily influenced by the principles of efficiency, sustainability, and environmental responsibility.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The development of "green" synthetic methods is a major goal in modern chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. royalsocietypublishing.org For biimidazole synthesis, this has translated into several key strategies.

One major focus is the use of environmentally benign solvents, with a preference for aqueous-phase reactions. vulcanchem.com The Fe₃O₄-supported biimidazole Cu(I) nanocatalyst, for instance, shows excellent activity in aqueous media. rsc.orgresearchgate.net Another approach is to eliminate the solvent altogether. The use of the MIL-101(Cr) MOF catalyst enables the synthesis of trisubstituted imidazoles under solvent-free conditions, significantly reducing waste. mdpi.com

Microwave-Assisted and Solvent-Free Synthetic Techniques

The development of environmentally benign synthetic methods has led to the widespread adoption of microwave-assisted and solvent-free techniques in the synthesis of heterocyclic compounds, including imidazole derivatives. These methods offer significant advantages over conventional heating, such as dramatically reduced reaction times, higher yields, and cleaner reaction profiles.

Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can accelerate reaction rates by coupling with polar molecules. orientjchem.org This rapid heating can lead to the formation of products in minutes, compared to hours or even days required for traditional methods. jetir.org Solvent-free, or neat, reaction conditions further enhance the green credentials of a synthesis by eliminating the need for potentially toxic and volatile organic solvents, which simplifies work-up procedures and reduces chemical waste. asianpubs.orgscielo.org.mx

The synthesis of substituted imidazoles, including biimidazole structures, has been successfully achieved using these green chemistry principles. Various catalytic systems have been employed to facilitate these reactions under microwave and solvent-free conditions.

One common approach is the Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. orientjchem.orgjetir.org Microwave-assisted, solvent-free versions of this reaction have been developed using various catalysts. For instance, glacial acetic acid has been used as an inexpensive and readily available catalyst for the one-pot synthesis of 2,4,5-triphenyl-1H-imidazoles under microwave irradiation, with reaction times as short as 1-3 minutes. jetir.org

Another effective catalyst is N-bromosuccinimide (NBS), which has been used at a catalytic loading of 15 mol% to synthesize 2,4,5-triaryl-1H-imidazoles under solvent-free conditions at 120 °C, affording high yields in about 45 minutes. scielo.org.mx The absence of a catalyst under similar conditions did not yield the desired product, highlighting the crucial role of the catalyst. scielo.org.mx

The synthesis of 1,2-disubstituted benzimidazoles has also been efficiently achieved through a microwave-assisted, solvent-free method. Using erbium triflate (Er(OTf)₃) as a catalyst at a low loading of 1 mol%, the reaction between N-phenyl-o-phenylenediamine and various benzaldehydes proceeds to completion in just 5-10 minutes with excellent yields. mdpi.com This demonstrates the significant rate enhancement provided by microwave activation compared to conventional heating. mdpi.com

Solvent-free conditions are not limited to catalyst-based systems. The reaction of phenyl glycidyl (B131873) ether with imidazole derivatives has been shown to proceed rapidly under microwave irradiation at 120 °C without the need for a solvent, yielding the desired adducts efficiently. mdpi.com This approach is particularly suitable for high-throughput screening in drug discovery due to its speed and simplicity. mdpi.com

The following tables summarize research findings for the synthesis of various imidazole derivatives using microwave-assisted and solvent-free techniques, illustrating the reaction conditions and yields achieved. While direct synthesis of this compound using these specific methods is not extensively documented, the data presented for closely related structures demonstrate the potential and efficacy of these green synthetic routes for the preparation of biimidazole systems.

Table 1: Microwave-Assisted Synthesis of Substituted Imidazoles

| Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Benzil, Aromatic Aldehydes, Ammonium Acetate | Glacial Acetic Acid, Solvent-free, Microwave | 1-3 min | High | jetir.org |

| 1,2-bis(4-chlorophenyl)ethane-1,2-dione, Ammonium Acetate, Aromatic Aldehyde | 720-watt microwave power, constant molar ratio | 5.7 min | >70% | orientjchem.org |

| 2- bromo-1-(substituted phenyl)ethanone, Urea/Thiourea/Guanidine | Triethyl benzyl ammonium chloride (TEBA), Ethanol | 3.5 min | 60-80% | rasayanjournal.co.in |

| Phenyl glycidyl ether, Imidazole derivatives | Solvent-free, 120 °C, Microwave | 1 min | 53% | mdpi.com |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%), Solvent-free, 60 °C, Microwave | 5 min | 99.9% | mdpi.com |

Table 2: Solvent-Free Synthesis of Substituted Imidazoles

| Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 4-Chlorobenzaldehyde, 1,2-Diketone, Ammonium Acetate | N-Bromosuccinimide (NBS) (15 mol%), 120 °C, Solvent-free | 45 min | 92% | scielo.org.mx |

| 1,2-phenylenediamine derivatives, Arylidene malononitrile | Grinding, heating at 90°C, Catalyst-free | 30 min | High | scirp.org |

| 5-Amino-α-imino-1H-imidazole-4-acetonitriles, Alkyl/Aryl isocyanates | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1–0.5 mol%) | - | Quantitative | |

| α,β-Unsaturated Ketones, Aldehydes, Ammonium Acetate, Nitromethane | L-proline, Room temperature, Solvent-free | 10-15 h | 80-94% | |

| Benzil, Benzaldehyde, Ammonium Acetate, Primary Amines | Sulphuric acid on SiO₂, Conventional heating | - | High |

Structural Elucidation and Advanced Characterization Techniques for 1,4 Bi 1h Imidazole

Spectroscopic Characterization of 1,4-Bi-1H-Imidazole and its Derivatives

The structural integrity and purity of this compound and its derivatives are primarily ascertained through a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H, ¹³C, ¹⁵N])

NMR spectroscopy is a cornerstone technique for the characterization of this compound derivatives, offering precise insights into the chemical environment of hydrogen, carbon, and nitrogen nuclei.

¹H NMR: The proton NMR spectra of imidazole-based compounds provide characteristic signals for the protons on the imidazole (B134444) ring. For instance, in a deuterated chloroform (B151607) solution of imidazole, three signals are observed, corresponding to the three different protons in the ring. researchgate.net The protons at positions 4 and 5 typically appear at around 7.15 ppm, while the proton at position 2 is found further downfield at approximately 7.73 ppm. researchgate.net The N-H proton signal is notably broad and appears at a much higher chemical shift, around 11.62 ppm. researchgate.net In substituted this compound derivatives, the chemical shifts and coupling constants of the aromatic protons confirm the regiochemistry and the positions of the substituents. For example, in 1-benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole, the protons of the imidazole ring and the various aromatic substituents show distinct signals that allow for complete structural assignment. acs.org

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in the imidazole rings. Although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it provides valuable information about the electronic structure and bonding at the nitrogen centers. researchgate.net The chemical shifts of the nitrogen atoms can differentiate between the protonated and unprotonated nitrogen atoms in the imidazole ring. acs.org For instance, in imidazole, protonation leads to a significant change in the ¹⁵N chemical shifts, which can be used to study acid-base equilibria. acs.org In more complex derivatives, ¹⁵N NMR can help to elucidate the connectivity and electronic environment of the different nitrogen atoms within the molecule. beilstein-journals.orgnih.govacs.org

Interactive Data Table: Representative NMR Data for Imidazole Derivatives

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Assignment |

| Imidazole | CDCl₃ | ¹H | 7.15 | H-4, H-5 |

| Imidazole | CDCl₃ | ¹H | 7.73 | H-2 |

| Imidazole | CDCl₃ | ¹H | 11.62 | N-H |

| 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | CDCl₃ | ¹H | 3.83 (s, 3H) | OCH₃ |

| 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | CDCl₃ | ¹H | 5.22 (s, 2H) | CH₂ |

| 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | CDCl₃ | ¹H | 7.16 (s, 1H) | Imidazole H |

| 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | CDCl₃ | ¹³C | 50.5, 55.3 | CH₂, OCH₃ |

| 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | CDCl₃ | ¹³C | 113.9-158.7 | Aromatic & Imidazole C |

Note: This table presents a selection of reported NMR data. Chemical shifts can vary depending on the specific derivative, solvent, and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. libretexts.org

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. nist.gov The fragmentation of the molecular ion can occur through various pathways, including cleavage of the bond between the two imidazole rings or fragmentation of the substituent groups. libretexts.org For example, in substituted biimidazoles, the fragmentation pattern can help to identify the nature and position of the substituents on the imidazole rings. ontosight.ai The analysis of these fragment ions provides corroborative evidence for the proposed structure of the molecule. nist.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound and its derivatives.

IR Spectroscopy: The IR spectrum of an imidazole-containing compound typically shows characteristic absorption bands corresponding to the stretching and bending vibrations of the various bonds. nist.gov The N-H stretching vibration in the imidazole ring usually appears as a broad band in the region of 3000-3400 cm⁻¹. The C-H stretching vibrations of the imidazole ring and any aromatic substituents are observed around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring give rise to absorptions in the 1600-1450 cm⁻¹ region. zenodo.org For example, in 1-(4-methoxyphenyl)-1H-imidazole, the FT-IR spectrum shows characteristic bands for the imidazole and methoxyphenyl groups. ahievran.edu.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectra of imidazole derivatives also exhibit characteristic bands for the vibrations of the imidazole ring and its substituents. researchgate.netacs.org For instance, the Raman spectrum of crystalline imidazole has been extensively studied to understand its lattice vibrations. In substituted biimidazoles, Raman spectroscopy can be used to probe the symmetry of the molecule and the nature of the intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy provides insights into the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectra of imidazole-containing compounds typically exhibit absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic imidazole ring and any other chromophoric groups present in the molecule. diva-portal.org For example, the UV-Vis spectrum of 1H-imidazole-4,5-dicarboxylic acid functionalized silver nanoparticles shows a characteristic absorption peak. acs.org The position and intensity of these absorption bands are sensitive to the substitution pattern on the imidazole rings and the solvent polarity. In some derivatives, the absorption may extend into the visible region, resulting in a colored compound. semanticscholar.org The study of the UV-Vis absorption properties is also important for understanding the photophysical and photochemical behavior of these compounds. copernicus.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal structural proof for this compound and its derivatives.

Single Crystal X-ray Diffraction Studies of this compound Structures

Single crystal X-ray diffraction analysis allows for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule. mdpi.com This technique has been instrumental in confirming the structures of numerous this compound derivatives and understanding their solid-state packing and intermolecular interactions. researchgate.netresearchgate.net

Interactive Data Table: Selected Crystallographic Data for Imidazole-Based Structures

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) tetrahydrate | Monoclinic | P2₁/c | 10.2935(2) | 7.36760(10) | 20.1447(4) | 92.834(2) | mdpi.com |

| 1,4-di(1H-imidazol-1-yl) butane (B89635) dihydrate | Orthorhombic | Pbca | 14.7805(4) | 5.22600(10) | 15.6110(4) | 90 | researchgate.net |

| 2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile | Monoclinic | P2₁/c | 15.144(2) | 16.382(3) | 8.267(1) | 95.76 | researchgate.net |

| catena-poly[[(2,2′-bi-1H-imidazole-κ²N,N′)cadmium]-di-μ-chlorido] | Monoclinic | C2/c | 15.642(3) | 8.123(2) | 8.941(2) | 108.97(3) | iucr.org |

Note: This table presents a selection of reported crystallographic data. The unit cell parameters can vary for different derivatives and crystalline forms.

Crystal Engineering Principles and Supramolecular Assembly in Bi-Imidazoles

Crystal engineering provides a framework for designing solid-state structures with desired properties by controlling intermolecular interactions. rsc.org In the context of bi-imidazoles, these principles are applied to guide the self-assembly of molecules into well-defined supramolecular architectures. The ability of the imidazole ring to participate in various non-covalent interactions makes it a valuable building block in the construction of these complex structures. rsc.orgresearchgate.netaitech.ac.jp

The self-assembly process in bi-imidazoles is a spontaneous organization of molecules into stable, ordered arrangements. mdpi.com This process is driven by the minimization of energy through the formation of multiple non-covalent bonds. For instance, the self-assembly of a polyimidazole tripod with boric acid leads to a complex supramolecular structure featuring bundled antiparallel helices and one-dimensional channels. rsc.org This highlights how different molecular components can come together through molecular-recognition-driven assembly to form multi-component crystals. utm.my

The resulting supramolecular structures can range from discrete units, like dimers and trimers, to extended networks. mdpi.comresearchgate.net In one documented case, a planar dimer of a protonated bi-imidazole derivative is formed, connected by two N–H···N hydrogen bonds. oup.com These organized assemblies can be influenced by various factors, including the solvent used for crystallization and the presence of other coordinating molecules. nih.gov The study of these assemblies is crucial as the final architecture dictates the material's bulk properties.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking) in Crystalline Architectures

The stability and dimensionality of the crystalline architectures of bi-imidazole compounds are largely governed by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking. nih.gov

Hydrogen Bonding: The imidazole moiety contains both hydrogen bond donors (N-H groups) and acceptors (the lone pair on the sp2-hybridized nitrogen atom), making it highly prone to forming hydrogen bonds. researchgate.net These interactions are fundamental in directing the assembly of molecules. For example, in the crystal structure of 3,3′-(2,2′-Bi-1H-imidazole-1,1′-diyl)dipropanamide, intermolecular N—H⋯O and N—H⋯N hydrogen bonds link adjacent molecules to form a two-dimensional layered structure. iucr.org Similarly, in other derivatives, N–H···N interactions between imidazole rings of neighboring molecules can result in hydrogen-bonded chains. researchgate.net The presence of other functional groups or solvent molecules can lead to more complex hydrogen-bonding networks, including N–H⋯O and O–H⋯S interactions. rsc.org

π-Stacking: The aromatic nature of the imidazole rings facilitates π-stacking interactions, which contribute significantly to the stability of the crystal packing. nih.govresearchgate.net These interactions occur between the electron-rich π-systems of adjacent imidazole rings or between imidazole and other aromatic rings within the structure. nih.gov The geometry of this stacking can vary, with parameters such as the centroid-to-centroid distance and the slippage between the rings being crucial in determining the interaction strength. nih.govresearchgate.net For instance, in one cadmium complex, π–π stacking interactions, along with hydrogen bonding, extend the one-dimensional chains into supramolecular sheets. nih.gov In some cases, intramolecular π-π stacking can also occur, influencing the conformation of the molecule itself. rsc.org

Purity Assessment and Elemental Analysis

Ensuring the purity of this compound and its derivatives is a critical step in their characterization, as impurities can significantly affect their physical properties and reactivity. A combination of analytical techniques is employed for this purpose.

High-performance liquid chromatography (HPLC) is a widely used method to determine the purity of these compounds. acs.org For instance, a purity of not less than 97% has been reported for 2,2′-bi-1H-imidazole synthesized through a specific process. google.com

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental percentages of carbon (C), hydrogen (H), and nitrogen (N). These experimental values are then compared with the theoretically calculated percentages to confirm the empirical formula of the synthesized compound. nih.govresearchgate.netacs.org This technique is routinely used to verify the identity and purity of newly synthesized imidazole derivatives. tandfonline.comjchemrev.com

Spectroscopic methods also play a role in purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are used not only for structural elucidation but also to detect the presence of impurities. acs.orgmdpi.com

Coordination Chemistry of 1,4 Bi 1h Imidazole

1,4-Bi-1H-Imidazole as a Ligand in Metal Complexes

This compound is a versatile ligand in coordination chemistry, readily forming stable complexes with a variety of metal ions. The nitrogen atoms within the imidazole (B134444) rings serve as donor sites, facilitating the assembly of intricate coordination networks. The flexibility and rotational freedom around the C-C bond connecting the two imidazole rings allow it to adopt various conformations, leading to a rich diversity in the resulting complex structures.

The synthesis of metal–this compound complexes is typically achieved through solvothermal or hydrothermal methods, where the ligand and a corresponding metal salt are reacted in a suitable solvent system. mdpi.comacs.org The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the three-dimensional arrangement of atoms. mdpi.comresearchgate.net Elemental analysis and Fourier-transform infrared (FT-IR) spectroscopy are also routinely employed to confirm the composition and coordination environment of the complexes. mdpi.comresearchgate.net

For instance, four new coordination polymers, [Cu(L)(mpa)]·3H2O (1), [Co(L)(mpa)]·H2O (2), [Zn(L)(mpa)]·H2O (3), and [Cd(L)(mpa)(H2O)]·H2O (4), were synthesized using 1,4-di(1H-imidazol-4-yl)benzene (a derivative of this compound) and 4-methylphthalic acid with the respective metal salts under hydrothermal conditions. mdpi.com Their structures were elucidated by single-crystal X-ray diffraction, revealing distinct architectures ranging from a 3D framework to 2D layers. mdpi.com Similarly, the reaction of 1,4-bis(imidazol-1-ylmethyl)naphthalene with various metal salts yielded eight new complexes, whose structures were determined by single-crystal X-ray diffraction and other analytical methods. acs.org

Here is a table summarizing some synthesized metal-1,4-bi-1H-imidazole derivative complexes and their structural features:

| Compound | Metal Ion | Ligand(s) | Key Structural Feature | Reference |

| [Cu(L)(mpa)]·3H₂O | Cu(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (mpa) | Binodal 4-connected 3D architecture with (6⁵·8)-CdSO₄ topology. | mdpi.com |

| [Co(L)(mpa)]·H₂O | Co(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (mpa) | 2D layer structure with (4, 4) sql topology based on binuclear metal subunits. | mdpi.com |

| [Zn(L)(mpa)]·H₂O | Zn(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (mpa) | Isostructural with the Co(II) complex, featuring a 2D layer with (4, 4) sql topology. | mdpi.com |

| {Ag(L)}∞ | Ag(I) | 1,4-bis(imidazol-1-ylmethyl)naphthalene (L) | Square-wave-like 1D chain structure. | acs.org |

| {Cd(L)₂(H₂O)₂₂}∞ | Cd(II) | 1,4-bis(imidazol-1-ylmethyl)naphthalene (L) | (4,4) 2D sheet structure. | acs.org |

| [Cu(bibCF₃)₁.₅(SO₄)]·3H₂O (UdP-20) | Cu(II) | 1,1'-(2-(trifluoromethyl)-1,4-phenylene)bis(1H-imidazole) (bibCF₃), Sulfate (B86663) | 2D MOF with sql topology where copper sulfate dimers act as 4-connected nodes. | rsc.org |

This compound and its derivatives exhibit a variety of coordination modes, acting as versatile linkers in metal complexes. The imidazole rings can coordinate to metal centers in a monodentate fashion, where only one nitrogen atom from one ring is involved in bonding. acs.org More commonly, they act as bidentate bridging ligands, connecting two different metal centers through the nitrogen atoms of their respective imidazole rings. acs.orgacs.org This bridging capability is fundamental to the formation of extended one-, two-, and three-dimensional networks.

The geometry of the resulting complexes is highly dependent on the coordination preferences of the metal ion and the flexibility of the this compound ligand. For example, in some complexes, the ligand can adopt a twisted conformation to accommodate the coordination sphere of the metal ion, leading to helical or wave-like chain structures. acs.org In other cases, it can act as a linear or angled strut, contributing to the formation of grid-like or more complex network topologies. mdpi.comacs.org The coordination environment of the metal ion can range from tetrahedral and square planar to octahedral and even higher coordination numbers, influenced by the number of coordinating ligands and solvent molecules. mdpi.comacs.org

The final architecture of a metal–this compound complex is a delicate interplay of several factors, with the choice of metal ion and counter-anion playing a pivotal role. Different metal ions have distinct coordination preferences in terms of coordination number and geometry, which directly dictates the local structure around the metal center. acs.orgresearchgate.net For instance, Ag(I) often favors linear or T-shaped geometries, leading to the formation of 1D chains, while transition metals like Cu(II), Co(II), and Zn(II) can adopt a wider range of coordination geometries, facilitating the construction of higher-dimensional frameworks. acs.org

Coordination Modes and Geometries of this compound Ligands

Metal-Organic Frameworks (MOFs) Incorporating this compound Derivatives

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com this compound and its derivatives are excellent candidates for use as organic linkers in MOF synthesis due to their ability to form strong coordination bonds with metal centers and their tunable structural properties. mdpi.com The resulting MOFs often exhibit high porosity, large surface areas, and potential applications in areas such as gas storage and separation. wikipedia.orgnih.gov

The design of MOFs based on this compound derivatives follows the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. wikipedia.org The key components in this design are the secondary building units (SBUs), which are the metal-containing clusters, and the organic linkers, in this case, the this compound derivatives. The geometry of the SBU and the length and flexibility of the organic linker are critical factors that determine the topology of the resulting MOF. wikipedia.org

By carefully selecting the metal source and the specific this compound derivative, it is possible to target specific network topologies. For instance, using a linear linker with a metal ion that favors a square-planar coordination geometry can lead to the formation of a 2D square-grid (sql) topology. mdpi.com The use of more complex SBUs or linkers with different geometries can result in more intricate 3D frameworks. The functionalization of the imidazole or the backbone of the linker can also be used to introduce specific properties into the MOF, such as enhanced gas affinity or catalytic activity.

The structural diversity of MOFs incorporating this compound derivatives is vast, encompassing a wide range of topological structures. Common topologies observed include the 2D (4,4) or sql net and the 3D diamondoid (dia) and cadmium sulfate (CdSO₄) nets. mdpi.comacs.org The specific topology is determined by the connectivity of the SBUs and the organic linkers.

A fascinating aspect of MOF chemistry is the phenomenon of entanglement, where two or more independent frameworks are intergrown. rsc.org This can manifest as interpenetration, where one framework grows through the open pores of another, or as polycatenation, where frameworks are linked together like chains. rsc.org Entanglement is a common feature in MOFs constructed from long, flexible linkers like some this compound derivatives. While initially seen as a complication, interpenetration is now recognized as a tool to control the pore size and enhance the stability of MOFs. researchgate.net The degree of interpenetration can often be controlled by modifying the reaction conditions, such as the solvent system or the temperature. For example, a 3D framework with a diamondoid topology was found to be 4-fold interpenetrating. acs.org

Below is a data table highlighting the topological features of some MOFs based on this compound derivatives:

| Compound | Ligand(s) | Topology | Entanglement | Reference |

| [Cu(L)(mpa)]·3H₂O | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (mpa) | (6⁵·8)-CdSO₄ | Non-interpenetrated | mdpi.com |

| [Co(L)(mpa)]·H₂O | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (mpa) | (4, 4) sql | Non-interpenetrated | mdpi.com |

| [Cd(L)(mpa)(H₂O)]·H₂O | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (mpa) | (4, 4) sql | Inclined interpenetration | mdpi.com |

| [Zn(L)(OX)]·2H₂O | 1,4-bis(imidazol-1-yl)benzene (L), Oxalate (OX) | 5-fold interpenetrating diamond framework | Interpenetrated | acs.org |

| [Zn₂(L)₂(IPA)]·DMF | 1,4-bis(imidazol-1-yl)benzene (L), Isophthalate (IPA) | 3-fold interpenetrating α-Po framework | Interpenetrated | acs.org |

| [Cd(bibb)(sip)]·H₂O | 1,4-bis(1H-imidazol-1-yl)butane (bibb), 5-sulfoisophthalate (sip) | 3D 4-fold interpenetrating diamond framework | Interpenetrated | acs.org |

Post-Synthetic Modification (PSM) in MOF Chemistry

Post-Synthetic Modification (PSM) represents a powerful strategy for the functionalization of Metal-Organic Frameworks (MOFs) after their initial synthesis. labxing.comresearchgate.net This technique allows for the introduction of new chemical functionalities or the alteration of existing ones without changing the underlying topology of the framework. labxing.comnorthwestern.edu Common PSM methods include the chemical transformation of the organic linkers, modification of the metal nodes, or the complete replacement of structural components through processes like Solvent-Assisted Linker Exchange (SALE). northwestern.eduresearchgate.net

The SALE process, in particular, has emerged as a versatile tool for creating MOFs that are difficult or impossible to produce through direct synthesis. researchgate.netosti.gov It involves soaking a pre-synthesized MOF crystal in a solution containing a high concentration of a new linker molecule, which gradually replaces the original linkers in the framework. northwestern.edu This method has been successfully applied to robust frameworks, including the iconic ZIF-8 and various pillared-paddlewheel structures. labxing.comepfl.ch

While the literature contains numerous examples of PSM with imidazole-based ligands, specific instances detailing the use of this compound for the post-synthetic modification of MOFs are not extensively documented. However, the principles of PSM can be illustrated using structurally related imidazole derivatives. For example, in the robust Zeolitic Imidazolate Framework ZIF-8, which is built from zinc ions and 2-methylimidazolate linkers, the original linkers have been successfully replaced by unsubstituted imidazole. labxing.com In another case, the dichloro-substituted RHO-type ZIF-71 underwent a ligand exchange with 4-Bromo-1H-imidazole, resulting in a new material that could not be obtained by direct synthesis methods. labxing.com Furthermore, bifunctional MOFs have been created by the postsynthetic ionization of imidazole-containing frameworks, which then serve as efficient heterogeneous catalysts. rsc.org

These examples demonstrate the potential for this compound to be employed in PSM protocols. Its two distinct imidazole rings offer versatile coordination capabilities and sites for functionalization, suggesting its potential use in SALE to introduce new properties into existing MOF architectures or to create novel, otherwise inaccessible materials.

Supramolecular Chemistry and Self-Assembly of Coordination Species

The field of supramolecular chemistry focuses on chemical systems composed of molecular subunits held together by reversible, non-covalent interactions. The self-assembly process, driven by these interactions, allows for the construction of well-defined and complex structures, ranging from discrete molecules to infinite one-, two-, or three-dimensional networks. researchgate.net this compound, with its multiple coordination sites and potential for forming various non-covalent bonds, is an excellent building block for designing and constructing such supramolecular architectures.

Directed Self-Assembly of this compound Systems

Directed self-assembly is the process by which the final structure of a supramolecular system is controlled by carefully selecting its components and reaction conditions. Factors such as the choice of metal ion, the geometry of co-ligands, and the nature of the solvent can steer the assembly process towards a specific dimensionality and topology.

The use of auxiliary ligands with varying geometries is a key strategy for directing the structure of coordination polymers. Research on the related 2,2'-biimidazole (B1206591) (H₂biim) ligand shows that isomeric benzenedicarboxylates can produce vastly different architectures. For instance, when combined with cobalt and 1,2-benzenedicarboxylate, a 2-D herringbone structure is formed. acs.org In contrast, using cadmium and 1,4-benzenedicarboxylate as ancillary ligands with H₂biim results in a 3-D coordination polymer with a distinct α-Po net topology. acs.org The flexibility of the ligands also plays a crucial role; flexible, semi-flexible, and rigid bis(imidazole) linkers have been shown to produce diverse structural outcomes in coordination polymers. researchgate.net The coordination environment of the metal and the specific binding modes of the ligands ultimately dictate the final assembled structure. researchgate.netrsc.org

Table 1: Influence of Ancillary Ligands on the Directed Self-Assembly of Bi-imidazole-based Coordination Polymers

| Metal Ion | Bi-imidazole Ligand | Ancillary Ligand | Resulting Structure | Reference |

|---|---|---|---|---|

| Co(II) | 2,2'-Biimidazole | 1,2-Benzenedicarboxylate | 2-D herringbone architecture based on mononuclear units. | acs.org |

| Cd(II) | 2,2'-Biimidazole | 1,3-Benzenedicarboxylate | 1-D ribbon-like polymer based on binuclear units, extending to a 3-D architecture via non-covalent interactions. | acs.org |

| Cd(II) | 2,2'-Biimidazole | 1,4-Benzenedicarboxylate | 3-D coordination polymer with α-Po net topology based on trinuclear clusters. | acs.org |

| Cd(II) | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | 2,2′-bipyridine | 2-D layer formed by inter-linking helices. | rsc.org |

Role of Non-Covalent Interactions in Supramolecular Scaffolds

Non-covalent interactions are the primary driving forces behind the self-assembly of coordination species into stable, higher-order structures. In systems containing this compound, hydrogen bonding and π–π stacking are particularly important. The N-H groups of the imidazole rings are effective hydrogen bond donors, while the pyridine-like nitrogen atoms can act as acceptors.

Crystal structure analyses of various bi-imidazole complexes reveal extensive networks of these interactions. In a Ni(II) complex with 2,2'-biimidazole, hydrogen bonds involving coordinated water molecules, perchlorate (B79767) anions, and the imidazole ligand itself are crucial for the crystal packing, linking individual molecules into a two-dimensional network. koreascience.kr Similarly, in cobalt and nickel frameworks built from 2,2'-biimidazole and tricarboxylate ligands, robust hydrogen bonds between cationic pillars and anionic layers define the final microporous structure. acs.org These interactions create specific, recognizable patterns known as synthons, which guide the assembly. acs.orgacs.org

Beyond hydrogen bonding, π–π stacking interactions between the aromatic imidazole rings contribute significantly to the stability of the supramolecular scaffold. acs.org In some structures, these interactions lead to the extension of 2-D layers into a 3-D architecture. acs.org The interplay of these varied non-covalent forces allows for the precise engineering of complex, functional materials. jyu.fi

Table 2: Examples of Non-Covalent Interactions in Bi-imidazole Metal Complexes

| Compound/Complex | Interaction Type | Donor···Acceptor | Distance (Å) / Angle (°) | Structural Role | Reference |

|---|---|---|---|---|---|

| Ni(H₂biim)₂(H₂O)₂₂·H₂O | Hydrogen Bond | O(aqua)−H···O(perchlorate) | 2.937 - 3.125 Å | Links complex molecules into a 1-D chain. | koreascience.kr |

| Ni(H₂biim)₂(H₂O)₂₂·H₂O | Hydrogen Bond | N(biim)−H···O(perchlorate) | 2.923 Å | Assists in crystal packing. | koreascience.kr |

| Ni(H₂biim)₂(H₂O)₂₂·H₂O | Hydrogen Bond | N(biim)−H···O(water) | 2.709 Å | Connects lattice water to the complex. | koreascience.kr |

| [Co(H₂biim)₂(1,2-bdc)] | Hydrogen Bond (R₂²(9) synthon) | N(biim)−H···O(carboxylate) | N/A | Assembles mononuclear units into a 2-D architecture. | acs.org |

| [Cd(H₂biim)(1,3-bdc)]₂ | π–π Stacking | Imidazole Ring···Imidazole Ring | N/A | Extends 2-D layers into a 3-D architecture. | acs.org |

| [Co(H₂biim)₃][Co(btc)(Hbiim)]·2H₂O | Hydrogen Bond | N(biim)−H···O(carboxylate) | N/A | Links cationic pillars to anionic layers, forming a 3-D microporous framework. | acs.org |

Theoretical and Computational Chemistry Studies of 1,4 Bi 1h Imidazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of bi-imidazole systems. These computational approaches allow for the precise modeling of molecular structures and the prediction of their chemical behavior. tandfonline.comdergipark.org.trresearchgate.netacs.orgnih.gov

Molecular Geometry and Electronic Structure Optimization

DFT calculations are widely employed to determine the optimized molecular geometry and electronic structure of imidazole-based compounds. tandfonline.comdergipark.org.trtandfonline.comtandfonline.comepa.govmdpi.com For instance, studies on various substituted imidazoles have utilized the B3LYP level of theory with basis sets like 6-31G(d) or 6-311++G(d,p) to achieve accurate structural parameters. tandfonline.comnih.govtandfonline.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography where available. tandfonline.comepa.govmdpi.com

The electronic properties, such as the distribution of electron density and electrostatic potential, are also key aspects revealed by these calculations. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the charge transfer characteristics within the molecule. tandfonline.compesquisaonline.net The molecular electrostatic potential (MEP) map is another valuable tool, indicating the regions most susceptible to electrophilic and nucleophilic attack. pesquisaonline.net

| Computational Method | Basis Set | Focus of Study | Key Findings |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d) | Geometry optimization of 1,2,4,5-tetrasubstituted-1H-imidazole derivatives and their Bi(III) complexes. tandfonline.comtandfonline.com | Provided optimized geometries, bond lengths, and angles that align with experimental data. tandfonline.comtandfonline.com |

| DFT (B3LYP) | 6-311G** | Structural and electronic properties of various imidazole (B134444) derivatives. dergipark.org.tr | Determined molecular geometry and electronic properties. dergipark.org.tr |

| DFT | - | Bond topological and electrostatic properties of 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI). epa.gov | Optimized geometry closely matched experimental data; identified unequal electron density in C-NO2 bonds. epa.gov |

Reactivity Predictions and Energetic Properties

Quantum chemical calculations are powerful in predicting the reactivity of molecules. Descriptors such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity indices, derived from DFT calculations, provide insights into the kinetic stability and reactivity of imidazole derivatives. pesquisaonline.netbiointerfaceresearch.com A smaller HOMO-LUMO gap generally suggests higher reactivity. tandfonline.com

Furthermore, these methods are used to calculate energetic properties, including the enthalpy of formation. For example, the calculated standard molar enthalpy of formation for 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) is notably high, which is attributed to its azo-bridged imidazole structure. mdpi.com Such calculations are crucial for assessing the potential of these compounds as energetic materials. mdpi.comicm.edu.pl The bond dissociation energy (BDE) can also be computed to identify the weakest bonds within a molecule, offering clues about its decomposition pathways. epa.gov

| Compound | Property | Calculated Value | Significance |

|---|---|---|---|

| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) | Standard Molar Enthalpy of Formation | 960 kJ mol⁻¹ mdpi.com | Indicates a high energy content, relevant for energetic materials. mdpi.com |

| 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI) | Heat of Formation (solid phase) | 207.3 kJ·mol−1 icm.edu.pl | Contributes to understanding its explosive performance. icm.edu.pl |

| Various 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Electron-donating/accepting power (ω−/ω+) | Varied (e.g., 4.71/1.18 eV for A1) biointerfaceresearch.com | Predicts whether a molecule will act as an electron donor or acceptor in reactions. biointerfaceresearch.com |

Spectroscopic Property Simulations

Theoretical calculations are also employed to simulate spectroscopic properties, which aids in the interpretation of experimental spectra. For instance, vibrational frequencies from FT-IR and Raman spectra can be calculated and compared with experimental results to confirm the molecular structure and vibrational modes. ijrar.orgresearchgate.net By combining computational results with experimental data, a more accurate assignment of vibrational frequencies can be achieved. ijrar.org Similarly, UV-Vis absorption spectra can be computed using time-dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. researchgate.netacs.orgtandfonline.comaip.org

Conformational Analysis and Dynamic Behavior

MD simulations are valuable for exploring the conformational landscape of flexible molecules like bi-imidazoles. By simulating the molecule's movement over time, researchers can identify stable conformations and the energy barriers between them. rsc.orgrsc.orgresearchgate.net For 2,2′-bi-1H-imidazole, theoretical calculations have shown that the trans conformation is the most stable, while the cis conformation represents a transition state. rsc.orgrsc.org These studies also reveal the torsional angles between the imidazole rings in different conformations. rsc.orgrsc.org Such analyses are crucial for understanding how the molecule's shape influences its properties and interactions. The rotational barriers, which dictate the ease of conversion between conformers, can also be estimated. rsc.orgrsc.org

Molecular Interaction Mechanisms (e.g., Ligand-Receptor Modeling)

MD simulations are a powerful tool for investigating how bi-imidazole derivatives interact with other molecules, such as biological receptors or material surfaces. tandfonline.comtandfonline.comepa.gov These simulations can model the binding process, revealing the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. aip.org In the context of drug design, molecular docking studies, often complemented by MD simulations, are used to predict the binding affinity and mode of interaction of imidazole-based ligands with protein targets. dergipark.org.trtandfonline.comresearchgate.netresearchgate.net For example, studies have explored the interaction of imidazole derivatives with receptors like cytochrome P450. nih.govacs.org In materials science, MD simulations have been used to study the adsorption and inhibition mechanism of imidazole derivatives on metal surfaces. researchgate.netacs.org

Structure-Property Relationship Investigations

Theoretical and computational chemistry studies have been instrumental in elucidating the intricate relationships between the molecular structure of 1,4-Bi-1H-imidazole and its derivatives and their resulting chemical and physical properties. Methods such as Density Functional Theory (DFT) are widely employed to predict molecular geometries, electronic properties, and reactivity, providing insights that complement experimental findings.

Investigations into various imidazole derivatives have shown that the nature and position of substituent groups significantly alter the electronic landscape of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap, which is a critical factor in determining the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller HOMO-LUMO gap generally implies higher reactivity.

In one such study, DFT calculations using the B3LYP/6-31G** basis set were performed on a series of ten imidazole derivatives to understand their structural and electronic properties. dergipark.org.tr The calculated parameters revealed how different substituents (R and R1) impact the electronic behavior of the imidazole core. dergipark.org.tr

| Compound | Substituent (R) | Substituent (R1) | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 1 | 4-CH3 | H | -5.48 | -0.99 | 4.49 | 4.15 |

| 2 | H | H | -5.61 | -1.02 | 4.59 | 4.13 |

| 3 | 4-NO2 | H | -6.44 | -2.25 | 4.19 | 7.91 |

| 4 | 2,4-diCH3O | H | -5.23 | -0.79 | 4.44 | 5.36 |

| 5 | 2-Cl-6-F | H | -5.99 | -1.45 | 4.54 | 7.23 |

| 6 | 2-Cl | H | -5.91 | -1.33 | 4.58 | 5.86 |

| 7 | 4-CH3CH2O | H | -5.35 | -0.91 | 4.44 | 4.88 |

| 8 | 2,4-diCl | H | -6.15 | -1.63 | 4.52 | 6.81 |

| 9 | 4-Cl | H | -5.89 | -1.41 | 4.48 | 6.06 |

| 10 | H | CH3 | -5.54 | -0.97 | 4.57 | 4.31 |

Table adapted from Çağlar-Yavuz, S., Journal of Scientific Reports-A, 2022. dergipark.org.tr

Similarly, structure-property relationships are crucial in the design of materials with specific functions, such as corrosion inhibitors. Computational studies on imidazole derivatives have demonstrated that their effectiveness in preventing corrosion is linked to their ability to adsorb onto metal surfaces. iapchem.org DFT calculations, along with Monte Carlo and molecular dynamics simulations, can model this adsorption, revealing that the orientation and binding energy of the inhibitor molecule are dictated by its structural features, such as the presence of electron-rich heteroatoms and π-systems that facilitate interaction with the metal's d-orbitals. iapchem.org

The influence of substituents extends to the photophysical properties of bi-imidazole compounds. For example, in ferrocenyl imidazole derivatives, substituents on the imidazole ring affect the electronic transitions observed in UV-visible spectroscopy. scienceopen.com DFT calculations have been used to correlate the calculated HOMO-LUMO band gap energies with experimental electrochemical and spectroscopic data, providing a deeper understanding of how electron-donating and electron-withdrawing groups alter the charge transfer characteristics within the molecule. scienceopen.com

Furthermore, in the context of medicinal chemistry, computational approaches are used to establish structure-activity relationships (SAR). For bisimidazole compounds evaluated as potential therapeutics against SARS-CoV-2, molecular docking studies have shown that the binding affinity to target proteins is highly dependent on the molecular structure. researchgate.net The presence and positioning of aromatic rings, including the imidazole groups themselves, were identified as key contributors to the binding interactions. researchgate.net These theoretical insights are vital for optimizing lead compounds to enhance their biological activity. twincore.denih.gov

Advanced Applications and Functional Materials Derived from 1,4 Bi 1h Imidazole

Catalytic Applications of 1,4-Bi-1H-Imidazole Derivatives

Derivatives of this compound are extensively used in creating both homogeneous and heterogeneous catalysts. The imidazole (B134444) moieties can act as robust N-donor ligands, forming stable and active complexes with a wide range of transition metals. These ligands are often classified as bidentate N-heterocyclic carbenes (NHCs) or pincer ligands, which stabilize the metal center and modulate its catalytic activity. mdpi.comnih.govmdpi.comresearchgate.net

In homogeneous catalysis, soluble metal complexes featuring this compound derivatives as ligands have demonstrated significant efficacy in various organic transformations. These ligands provide a stable coordination environment that is crucial for the catalytic cycle. mdpi.com

A notable application is in the production of hydrogen from formic acid, where a series of half-sandwich arene–ruthenium complexes containing bis-imidazole methane-based ligands serve as catalysts in aqueous media. acs.orgdntb.gov.ua Among these, a complex with a 4-methoxy phenyl substituted bis-imidazole methane (B114726) ligand showed superior performance, achieving a high turnover number. acs.org Another key area is the conversion of carbon dioxide. Bisimidazole-functionalized porphyrin cobalt(III) complexes have been developed as innovative homogeneous catalysts for the cycloaddition of CO2 to epoxides, a reaction that proceeds efficiently without the need for organic solvents or co-catalysts. rsc.org The catalytic activity was found to be highly dependent on the structural features of the ligand, such as the length of the linking alkoxyl chain. rsc.org

Furthermore, complexes of Group 11 metals (Au, Ag) with tripodal bis(imidazole) thioether ligands have proven to be active catalysts for the oxidative cleavage of alkenes. mdpi.com Specifically, certain gold(I) and silver(I) complexes are the most active catalysts for the oxidation of biphenyl (B1667301) ethylene. mdpi.com

Table 1: Selected Homogeneous Catalytic Applications of this compound Derivatives

| Catalyst System | Reaction | Key Findings | Reference |

|---|---|---|---|

| [(η⁶-p-cymene)RuCl(κ²-L2)]⁺ (L2 = 4,4′-((4-methoxyphenyl)methylene)bis(2-ethyl-5-methyl-1H-imidazole)) | Hydrogen production from formic acid | Achieved a high turnover number of 8830 and a turnover frequency (TOF) of 1545 h⁻¹. | acs.org |

| Bisimidazole-functionalized porphyrin cobalt(III) complexes | Cycloaddition of epoxides and CO₂ | Excellent catalytic activity without organic solvent or co-catalyst. Performance depends on ligand structure. | rsc.org |

| Au(I) and Ag(I) complexes with tripodal bis(imidazole) thioether ligands | Oxidation of biphenyl ethylene | Complexes with 10 mol% loading were the most active catalysts in this oxidative cleavage. | mdpi.com |

| Pyridine 2,6-bis-methyl(imidazole) Cu(I) pincer complex | Electrocatalytic reduction of CO₂ | Exhibits a Faradaic efficiency of 5.23 ± 0.65% for CO production. | rsc.org |

The incorporation of this compound linkers into solid supports has led to the creation of robust and recyclable heterogeneous catalysts. Metal-Organic Frameworks (MOFs) are a prominent class of such materials, where the bis-imidazole derivative acts as a pillar or linker connecting metal nodes to form a porous, crystalline structure. rsc.org

For instance, MOFs constructed using 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix) as a flexible ligand have shown catalytic activity in CO₂ cycloaddition reactions and the photodegradation of organic dyes like methyl orange. In these systems, the electron-rich imidazole rings are thought to activate epoxides, while the metal centers stabilize reaction intermediates. A cobalt(II)-based MOF utilizing 1,4-bis(1-imidazolyl)benzene (bib) as a linker has been demonstrated as an exceptional photocatalyst for the degradation of the antibiotic nitrofurantoin (B1679001), achieving 99.66% decomposition under optimized conditions. scilit.com

Beyond MOFs, carbazole-based bis-imidazole ligands have been used to create inorganic-organic hybrid polyoxometalates. rsc.org These materials function as highly efficient and recyclable catalysts for the selective oxidation of thioether to sulfoxide. rsc.org

Table 2: Examples of Heterogeneous Catalysis using this compound-Based Materials

| Catalyst Material | Reaction | Performance Metric | Reference |

|---|---|---|---|

| Co(II)-MOF with 1,4-bis(1-imidazolyl)benzene (bib) | Photocatalytic degradation of nitrofurantoin | 99.66% degradation of 40 ppm nitrofurantoin at pH 5. | scilit.com |

| Zn-based MOF with 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix) | Photodegradation of methyl orange | 90% degradation efficiency under UV light. | |

| Hybrid polyoxometalates with carbazole-based bis-imidazole ligand | Selective oxidation of thioether | Efficient and recyclable catalyst. | rsc.org |

| MOFs with 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix) | CO₂ cycloaddition | Active catalyst due to electron-rich imidazole rings. |

Understanding the reaction mechanism is crucial for designing more efficient catalysts. In systems involving bis-imidazole ligands, the mechanism often involves the direct participation of the ligand in the catalytic cycle. For cobalt-based pincer complexes, it has been proposed that catalysis proceeds through a cooperative metal-ligand redox event, where the ligand is non-innocent and participates in electron transfer processes. nih.gov

In the photocatalytic degradation of nitrofurantoin by a Co(II)-MOF, the mechanism has been explored through radical trapping experiments, confirming that reactive oxygen species play a key role in the decomposition pathway. scilit.com For the cycloaddition of CO₂ catalyzed by porphyrin cobalt(III) complexes, a tri-synergistic mechanism has been proposed, highlighting the complex interplay between the metal center, the porphyrin ring, and the functional bis-imidazole groups. rsc.org

In some cases, the imidazole units facilitate the reaction through specific interactions. For example, in the synthesis of bis(indolyl)methanes catalyzed by imidazolium (B1220033) salts, the proposed mechanism involves a dual activation model where a cation-π interaction between the imidazolium ring and the indole (B1671886) nucleophile enhances its reactivity. nih.gov Theoretical studies on related bis-imidazole diol derivatives suggest the possibility of an excited-state intramolecular double proton transfer (ESIDPT) between the imidazole rings, indicating a potential role for the ligand as a proton shuttle in certain catalytic reactions. nih.gov

Design of Heterogeneous Catalysts Incorporating this compound

Photophysical Materials and Optoelectronic Applications

The π-conjugated framework of this compound derivatives makes them excellent candidates for photophysical and optoelectronic applications. researchgate.net Their ability to absorb and emit light can be finely tuned through chemical modification, leading to materials with desirable luminescence, fluorescence, and photochromic properties. acs.orgbeilstein-journals.org

For example, a three-dimensional Zn(II) coordination polymer built with 1,1'-biphenyl-2,2',4,4'-tetracarboxylate and 1,4-bis(1H-imidazol-1-yl)benzene ligands exhibits strong blue photoluminescence, making it a candidate for thermally stable blue fluorescent materials. nih.gov Similarly, various Zn(II)-MOFs assembled with different derivatives like 1,4-di(1H-imidazol-4-yl)benzene or 1,4-bis[(2-methyl-1H-imidazol-1-yl)methyl]benzene also show significant photoluminescence. acs.orgnih.gov

This luminescence is often sensitive to the chemical environment, a property that has been exploited for chemical sensing. A water-stable luminescent Zn(II)-MOF based on 1,4-bis(1H-imidazol-1-yl)benzene can selectively detect Fe³⁺ ions through fluorescence quenching. osti.gov Another Zn(II)-MOF demonstrated highly selective sensing of both Fe³⁺ and Cr₂O₇²⁻ ions in aqueous solution. nih.gov

Table 3: Luminescence Properties of Selected this compound-Based Materials

| Material | Emission Property | Application | Reference |

|---|---|---|---|

| [Zn₂(L)(OX)₂] (L = 1,4-di(1H-imidazol-4-yl)benzene) | Solid-state photoluminescence | Luminescent material | acs.org |

| [Zn₂(C₁₆H₆O₈)(C₁₂H₁₀N₄)]n (C₁₂H₁₀N₄ = 1,4-bis(1H-imidazol-1-yl)benzene) | Blue photoluminescence | Thermally stable blue fluorescent material | nih.gov |

| Zn(II)-MOF with 1,4-bis[(2-methyl-1H-imidazol-1-yl)methyl]benzene | Solid-state photoluminescence | Selective sensing of Fe³⁺ and Cr₂O₇²⁻ ions | nih.gov |

| Water-stable Zn(II)-MOF with 1,4-bis(1H-imidazol-1-yl)benzene | Luminescence | Highly sensitive and selective sensing of Fe³⁺ ions | osti.gov |

| Zn(II) and Cd(II) MOFs with 1,4-bis(1-imidazolyl)benzene (bib) | Solid-state fluorescence | Luminescent materials | acs.orgtandfonline.com |

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for developing optical switches and data storage devices. figshare.comkau.edu.sa Certain derivatives of 1,4-bis(imidazolyl)benzene are among the most promising organic photochromic materials. researchgate.netacs.orgcapes.gov.br

A prime example is 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene (BDPI), which exhibits reversible photochromism in the solid state at room temperature. researchgate.netfigshare.com Upon UV irradiation, the colorless or pale green solid turns deep blue. kau.edu.sarsc.org This color change is attributed to the light-induced generation of stable, paramagnetic free radicals. researchgate.netfigshare.com The process is reversible, with the color fading when the light source is removed. Intermolecular interactions, such as hydrogen bonding with co-crystallized solvent molecules like water, play a crucial role in stabilizing the radical species and promoting this behavior. researchgate.netfigshare.com

The rapid switching speeds of some bis-imidazole systems make them particularly attractive for optical switch applications. google.com Novel hexaarylbisimidazole (HABI) derivatives incorporating a [2.2]paracyclophane bridge show exceptionally fast color switching; their colored state bleaches almost immediately after UV irradiation ceases. kanto.co.jp This rapid reversibility and high fatigue resistance are critical for applications like fast light modulators and optical switch elements. google.comkanto.co.jp The photochromic properties, including color tone and switching rates, can be precisely controlled by modifying the molecular structure, such as by adding different substituents or changing the bridging group between the imidazole rings. google.com

Table 4: Photochromic Properties of this compound Derivatives

| Compound | Photochromic Behavior | Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene (BDPI) | Reversible color change (pale green to blue) in the solid state upon UV irradiation. | Generation of stable paramagnetic free radicals, assisted by intermolecular H-bonding. | Optical switches, memory devices, photomagnetic materials. | researchgate.netfigshare.com |

| Multifunctional bis-imidazole from piperonal | Exhibits photo-, thermo-, solvato-, and piezochromism (pale green to deep blue). | Dissociation of the dimer to form a free radical. | Optical data storage. | kau.edu.sa |

| pseudogem-Bis(diphenylimidazole)[2.2]paracyclophane | Very rapid color switching (colorless to blue/green) upon UV irradiation, with immediate bleaching. | Reversible homolytic cleavage of the C-N bond between imidazole rings. | Fast light modulators, optical switch elements. | google.comkanto.co.jp |

| 2,2′-(1,4-phenylene)bis[4,5-diphenyl-1H-imidazole] | Shows photochromism in solution and the solid state. | Not specified, likely radical formation. | Chromogenic materials. | acs.orgcapes.gov.br |

Design of Materials for Photoelectric Conversion

The imidazole ring, a core component of this compound, is a valuable structural unit in the design of materials for optoelectronics and photovoltaics. Its electron-accepting nature and π-bridging capabilities make it an excellent candidate for use in photoelectric conversion materials. tandfonline.com Supramolecular complexes containing 2,2'-biimidazole (B1206591) (a related isomer) have been widely applied in this field. nih.goviucr.org The design of these materials often involves creating donor-π-acceptor (D–π–A) systems, where the imidazole moiety can act as a key component. rsc.org

In the context of dye-sensitized solar cells (DSSCs), imidazole derivatives have been synthesized and investigated as sensitizers. These dyes typically consist of a donor, a π-bridge, and an acceptor group. For instance, imidazole derivatives have been designed where benzene (B151609) and imidazole units act as donor groups, chosen for their electron-donating characteristics and their ability to prevent dye aggregation on the surface of titanium dioxide (TiO2), a common semiconductor material in DSSCs. uokerbala.edu.iq The performance of these materials is influenced by the substituents on the imidazole ring. For example, in a study of six different imidazole-based dyes, the dye with an alkyl chain substitution (PP3) showed the highest power conversion efficiency (PCE) of 2.01%, while the dye with a nitrobenzene (B124822) substitution (PP2) had the lowest PCE of 0.96%. uokerbala.edu.iq